molecular formula C9H12N2S B1281574 N-benzyl-N-methylthiourea CAS No. 53393-11-6

N-benzyl-N-methylthiourea

Cat. No. B1281574
CAS RN: 53393-11-6
M. Wt: 180.27 g/mol
InChI Key: VGECWZHYDMFANY-UHFFFAOYSA-N
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Description

N-benzyl-N-methylthiourea is a chemical compound that belongs to the class of thioureas, which are characterized by the presence of a thiourea functional group (–NH–C(=S)–NH–). Thioureas are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their ability to act as ligands, catalysts, and building blocks for more complex molecules.

Synthesis Analysis

The synthesis of N-benzyl-N-methylthiourea derivatives can be achieved through various synthetic routes. One such method involves the cyclocondensation reaction of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with 2-benzylisothiourea hydrochloride under mild, basic, aqueous conditions, yielding good yields of the desired products . Another approach includes the reaction of 2-dithiomethylcarboimidatebenzothiazole with chiral amino acids, leading to the formation of SMe-isothiourea methyl esters, which can be further reacted to obtain urea N-methyl amide derivatives .

Molecular Structure Analysis

The molecular structure of N-benzyl-N-methylthiourea derivatives can be characterized by spectroscopic methods such as nuclear magnetic resonance (NMR) and X-ray diffraction analysis. For instance, the crystal structure of N-benzoyl-N'-4-methylphenylthiourea (BMPT) was determined by X-ray diffraction, revealing the presence of an intramolecular hydrogen bond . Additionally, the structures of SMe-isothiourea methyl esters derived from chiral amino acids were established by X-ray diffraction analysis .

Chemical Reactions Analysis

N-benzyl-N-methylthiourea and its derivatives can participate in various chemical reactions. For example, they can be used as intermediates in the synthesis of benzisothiazolone derivatives through the formation of a new N-S bond . They can also react with primary aromatic amines to form acylthiourea derivatives with antimicrobial properties . Furthermore, the reaction of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol with β-diketones/β-ketoesters can provide 4H-1,4-benzothiazines, with the corresponding sulfones obtained by oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-N-methylthiourea derivatives can be influenced by the substituents on the phenyl group attached to the thiourea nitrogen. For instance, the antimicrobial activity of new 2-((4-ethylphenoxy)methyl)benzoylthiourea derivatives was found to be dependent on the type, number, and position of the substituent, with iodine and nitro substituents favoring activity against Gram-negative bacterial strains . The solubility and melting points of these compounds can also be characterized to determine their physical properties .

Scientific Research Applications

Antimicrobial Properties

N-Benzyl-N-Methylthiourea derivatives have demonstrated significant antimicrobial activity. A study on acylthiourea derivatives, including benzyl-methylthiourea derivatives, showed they were effective at low concentrations against various bacterial and fungal strains. The antimicrobial activity varied depending on the substituents on the thiourea nitrogen, with iodine and nitro substituents enhancing activity against Gram-negative bacteria, and electron-donating groups like methyl and ethyl improving efficacy against Gram-positive and fungal strains (Limban et al., 2011).

Applications in Heterocyclic Compound Synthesis

The oxidation of N-methyl-N'-thiourea derivatives with nickel peroxide has been utilized in the synthesis of various heterocyclic compounds, such as 2-substituted aminobenzoxazoles. This process demonstrates the utility of N-Benzyl-N-Methylthiourea in facilitating specific chemical reactions and compound synthesis (Ogura et al., 1981).

Potential Antileukemic Agents

Isothiourea derivatives, including those similar to N-Benzyl-N-Methylthiourea, have shown substantial cytotoxicity toward various human cancer cell lines, including leukemia. A study on S-benzimidazolylmethylisothiourea derivatives, closely related to N-Benzyl-N-Methylthiourea, indicated significant apoptotic induction in human acute myelogenous leukemia cell lines (Koronkiewicz et al., 2015).

Chemical Bath Deposition in Solar Cells

N-Benzyl-N-Methylthiourea has been used in the chemical bath deposition of cadmium sulfide (CdS) for solar cell applications. It has been found that using this compound as a sulfur source results in good quantum efficiency and consistent performance in ultrathin CdS layers, indicating its potential in improving solar cell technology (Alexander et al., 2014).

Vibrational and Electronic Characterization

Studies involving 1-Benzyl-3-furoyl-1-phenylthiourea, a derivative of N-Benzyl-N-Methylthiourea, have provided insights into its vibrational, electronic, and structural characteristics. Such studies are crucial in understanding the properties of these compounds for potential applications in various fields, including material sciences and pharmaceuticals (Lestard et al., 2015).

properties

IUPAC Name

1-benzyl-1-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-11(9(10)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGECWZHYDMFANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501551
Record name N-Benzyl-N-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-methylthiourea

CAS RN

53393-11-6
Record name N-Benzyl-N-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Yamato, Y Takeuchi, K Hattori… - Chemical and …, 1984 - jstage.jst.go.jp
… , it was found that an increase of the hardness of the alkylating agent resulted in an increased yield of the byproduct, N—(Z-alkoxy-5—chlorophenyl)N ’—benzyl-N—methylthiourea (VIII)…
Number of citations: 13 www.jstage.jst.go.jp
K Banert, S Bochmann, M Hagedorn, F Richter - Tetrahedron Letters, 2013 - Elsevier
… Alkylation of known 25 N-benzyl-N-methylthiourea with the help of dibromide 9 did not produce … by Hantzsch synthesis from chloroacetone and N-benzyl-N-methylthiourea in 92% yield. …
Number of citations: 13 www.sciencedirect.com
TN Birkinshaw, DW Gillon, SA Harkin… - Journal of the …, 1984 - pubs.rsc.org
… Condensation of this oil with N-benzyl-N-methylthiourea (0.63 g) gave the 5-nitrotliiuzole (1 Ic; R3 Me) (0.45 g) which was purified by adsorption on SiO, and elution with Et,O. …
Number of citations: 14 pubs.rsc.org
A Souldozi, A Ramazani, AR Dadrass… - Helvetica Chimica …, 2012 - Wiley Online Library
… N’-Benzoyl-N-benzyl-N-methylthiourea (¼ N-{[Methyl(phenylmethyl)amino]thioxomethyl}benzamide; 3i): Yield 268 mg (94%). White crystals. Mp 126.7–127.48. …
Number of citations: 16 onlinelibrary.wiley.com
WO Foye, SH An, TJ Maher - Journal of pharmaceutical …, 1984 - Wiley Online Library
… mi&-N-Benzyl-N'-methylthiourea was prepared in 95% yield from benzylamine and methyl isothiocyanatc in methanol, stirring for 20 h and recrystallizing from aqueous methanol to give …
Number of citations: 9 onlinelibrary.wiley.com
Y TAMURA, T KAWASAKI, M ADACHI… - Chemical and …, 1979 - jstage.jst.go.jp
… Conversion of 8 to N-Benzyl-N-methylthiourea (4a) by Treatment with Thiocyanic Acid——-—An aqueous solution of thiocyanic acid (ca. 0.3 mine], 1 ml) was added to a solution of the …
Number of citations: 15 www.jstage.jst.go.jp
MD NAIR, JA DESAI - INDIAN …, 1982 - COUNCIL SCIENTIFIC INDUSTRIAL …
Number of citations: 0
C NC, CH N–CH - Indian Journal of Chemistry …, 1982 - Council of Scientific & Industrial …
Number of citations: 0
T KAMETANI, M Ihara… - Indian Journal …, 1982 - Council of Scientific & Industrial …
Number of citations: 0

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